Product packaging for beta-Thujone(Cat. No.:CAS No. 471-15-8)

beta-Thujone

Cat. No.: B1670768
CAS No.: 471-15-8
M. Wt: 152.23 g/mol
InChI Key: USMNOWBWPHYOEA-NRPADANISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Beta-Thujone (CAS 471-15-8) is a naturally occurring monoterpene ketone, an epimer of alpha-thujone, found in plants such as wormwood ( Artemisia absinthium ), sage ( Salvia officinalis ), and Thuja occidentalis . This compound is supplied as a high-purity analytical standard for research applications. Its powerful herbal, woody, and camphoraceous odor profile also makes it a subject of study in the analysis of essential oils and fragrances . In pharmacological research, this compound is primarily investigated for its neurotoxic potential. It acts as a competitive antagonist of the GABA-A receptor, which can lead to neuronal overexcitation and has been associated with convulsant activity . Concurrently, its bioactivity is being explored in oncology. Recent studies indicate that alpha,this compound can induce caspase-dependent apoptosis and metabolic reprogramming in human ovarian cancer and choriocarcinoma cells, suggesting a potential role as a lead compound for anticancer therapeutics . Its mechanism in these models involves endoplasmic reticulum stress, mitochondrial depolarization, and disruption of cellular energy metabolism . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Given its established neurotoxicity and role as a GABA-A receptor antagonist, proper safety protocols must be observed during handling .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B1670768 beta-Thujone CAS No. 471-15-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

471-15-8

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1S,4S,5S)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one

InChI

InChI=1S/C10H16O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6-8H,4-5H2,1-3H3/t7-,8-,10-/m0/s1

InChI Key

USMNOWBWPHYOEA-NRPADANISA-N

SMILES

CC1C2CC2(CC1=O)C(C)C

Isomeric SMILES

C[C@H]1[C@@H]2C[C@]2(CC1=O)C(C)C

Canonical SMILES

CC1C2CC2(CC1=O)C(C)C

Appearance

Solid powder

Other CAS No.

471-15-8

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(+)-thujone
(-)-thujone
3-isothujone
3-thujanone
alpha, beta-thujone
alpha-thujone
beta-thujone
beta-thujone, (1alpha,4alpha,5alpha)-isomer
beta-thujone, (1S-(1alpha,4alpha,5alpha))-isomer
beta-thujone, 1S-(1alpha,4beta,5alpha)-isomer
cis-thujone
thujone

Origin of Product

United States

Biosynthesis of β Thujone in Plant Systems

Precursor Compounds and Initial Enzymatic Steps

The foundational building blocks for thujone, like other terpenoids, are the C5 isomers isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). wikipedia.orgrsc.orgnih.gov

The first committed step in monoterpene biosynthesis, including that of thujone, is the condensation of DMAPP and IPP to form the ten-carbon (C10) precursor, geranyl diphosphate (GPP). wikipedia.orgrsc.orgpnas.orgoup.com This reaction is catalyzed by the enzyme geranyl diphosphate synthase (GPPS). wikipedia.orgpnas.org In plants, GPP synthesis primarily occurs in plastids. oup.comnih.gov

Quantitative analysis has demonstrated that the isoprene (B109036) units (IPP and DMAPP) used in thujone formation in plants are derived from the methylerythritol phosphate (B84403) (MEP) pathway. wikipedia.orgwikipathways.org The MEP pathway is localized in the plastids and provides precursors for various isoprenoids, including monoterpenes. rsc.orgnih.govwikipathways.org This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. rsc.orgnih.gov

Geranyl Diphosphate (GPP) Formation

Key Enzymes and Reaction Mechanisms in Thujone Skeleton Formation

The formation of the characteristic thujone skeleton from GPP involves a series of enzymatic cyclization and oxidation steps. wikipedia.orgresearchgate.net

Geranyl diphosphate is the substrate for sabinene (B1680474) synthase, an enzyme that mediates the reactions leading to the formation of the thujone precursor, (+)-sabinene. wikipedia.orgnih.gov Sabinene synthase catalyzes the cyclization of GPP. wikipedia.orgnih.govuniprot.org In Salvia officinalis, (+)-sabinene synthase catalyzes the formation of sabinene from geranyl diphosphate. uniprot.org

Following the formation of (+)-sabinene, a crucial step in the biosynthesis of thujone is its oxidation to a sabinol isomer. wikipedia.org This hydroxylation is mediated by cytochrome P450 enzymes. wikipedia.orgnih.govoup.com In Western redcedar (Thuja plicata), CYP750B1 and CYP76AA25 have been identified as enzymes that catalyze the stereospecific 3-hydroxylation of (+)-sabinene to (+)-trans-sabin-3-ol. nih.govoup.comresearchgate.netnih.govmdpi.comfrontiersin.orgubc.ca Research indicates that CYP750B1 is more selective for (+)-sabinene as a substrate compared to CYP76AA25, although both produce (+)-trans-sabinol. nih.gov In contrast, in common garden sage (Salvia officinalis), thujone is formed from the (+)-cis-sabinol intermediate. wikipedia.orgoup.com

The biosynthetic pathway from sabinol to thujone involves dehydrogenase activities. wikipedia.orgresearchgate.netubc.ca (+)-trans-Sabinol is proposed to be further oxidized to (+)-sabinone by an alcohol dehydrogenase. ubc.caubc.ca Subsequently, (+)-sabinone is hypothesized to be reduced to α- and β-thujone. rsc.orgubc.caubc.ca Studies investigating candidate alcohol dehydrogenase (ADH) genes in Thuja plicata identified ADH5, ADH10, and ADH17 as having activity. ubc.caubc.ca These enzymes were found to produce β-thujone, and optimization of assay conditions showed ADH5 producing both β-thujone and (+)-sabinone as major products. ubc.caubc.ca

Here is a summary of key enzymes and intermediates in the biosynthesis of β-Thujone:

Compound/EnzymeRole in Biosynthesis
Geranyl Diphosphate (GPP)Immediate precursor of monoterpenes, including thujone. wikipedia.org
Sabinene SynthaseCatalyzes the cyclization of GPP to (+)-sabinene. wikipedia.orgnih.gov
(+)-SabineneIntermediate compound in the pathway. wikipedia.orgresearchgate.net
CYP750B1, CYP76AA25Catalyze hydroxylation of (+)-sabinene to (+)-trans-sabinol (in T. plicata). nih.govoup.comresearchgate.net
(+)-trans-SabinolIntermediate in T. plicata pathway. oup.com
(+)-cis-SabinolIntermediate in S. officinalis pathway. wikipedia.orgoup.com
(+)-trans-Sabinol DehydrogenaseProposed to oxidize (+)-trans-sabinol to (+)-sabinone. ubc.ca
(+)-SabinoneProposed intermediate oxidized from sabinol. ubc.caubc.ca
ADH5, ADH10, ADH17Show activity in producing β-thujone from intermediates. ubc.caubc.ca
β-ThujoneFinal product.

Reductase-Mediated Stereoselective Conversion

The final step in the proposed thujone biosynthetic pathway involves the reduction of (+)-sabinone to yield both alpha-thujone (B1682897) and beta-thujone. This conversion is mediated by a reductase enzyme. Research suggests this is an NADPH-dependent stereoselective reduction. oup.com In Thuja plicata, this step is catalyzed by a putative aldo/keto reductase. nih.gov The stereoselectivity of this reduction determines the ratio of alpha- and this compound produced.

Species-Specific Biosynthetic Pathways and Intermediates (e.g., Salvia officinalis vs. Thuja plicata)

While the general outline of thujone biosynthesis, starting from geranyl diphosphate (GPP) and proceeding through (+)-sabinene, is conserved in many thujone-producing plants, there are notable species-specific differences, particularly in the stereochemistry of intermediates. wikipedia.orgwikiwand.com

The biosynthesis begins with the formation of GPP from isopentenyl diphosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), catalyzed by geranyl diphosphate synthase. wikipedia.orgwikiwand.com GPP is then converted to (+)-sabinene by the enzyme sabinene synthase. wikipedia.orgwikiwand.com

From (+)-sabinene, the pathway diverges in different species concerning the stereoisomer of sabinol produced. In Salvia officinalis (common garden sage), the intermediate is primarily (+)-cis-sabinol. wikipedia.orgwikiwand.com This is followed by conversion to (+)-sabinone via a dehydrogenase. wikipedia.orgwikiwand.com

In contrast, in Thuja plicata (western redcedar), thujone is derived exclusively from the (+)-trans-sabinol intermediate. wikipedia.orgwikiwand.com This hydroxylation of (+)-sabinene to (+)-trans-sabinol in T. plicata is catalyzed by cytochrome P450 enzymes, specifically CYP750B1 and CYP76AA25, with CYP750B1 showing a stronger correlation with thujone accumulation. oup.comnih.govresearchgate.net The (+)-trans-sabinol is then oxidized to (+)-sabinone by a putative alcohol dehydrogenase before the final reduction to alpha- and this compound. nih.govresearchgate.net

The proposed biosynthetic routes highlight the variation in sabinol isomer intermediates between angiosperms like S. officinalis and gymnosperms like T. plicata.

A simplified comparison of intermediates:

SpeciesPrimary Sabinol Intermediate
Salvia officinalis(+)-cis-sabinol
Thuja plicata(+)-trans-sabinol

Genetic Basis of Thujone Biosynthesis and Enzyme Identification

The biosynthesis of thujone is controlled by specific genes encoding the enzymes involved in the pathway. Identification of these genes is crucial for understanding the regulation and variation of thujone production in different plant species.

In Thuja plicata, research has focused on identifying genes involved in foliar terpenoid defenses, including thujone biosynthesis. Transcriptome analysis and expression profiling have been used to identify candidate genes whose expression correlates with the presence of monoterpenoids like thujone. nih.govresearchgate.net A sabinene synthase-encoding gene (TpSAB) has been identified and functionally characterized, confirming its role in producing the thujone precursor, sabinene. nih.govresearchgate.net

Further studies in T. plicata have identified cytochrome P450 genes, such as CYP750B1 and CYP76AA25, responsible for the stereospecific hydroxylation of (+)-sabinene to (+)-trans-sabinol. oup.comnih.govresearchgate.net Candidate genes for the subsequent dehydrogenase and reductase steps have also been identified through tag profiling. nih.gov Genetic studies have associated specific single nucleotide polymorphisms (SNPs) in putative alcohol dehydrogenase and aldo/keto reductase genes with alpha- and this compound levels. nih.gov

In Salvia officinalis, biochemical studies initially characterized the enzymatic activities involved in the conversion of sabinene to thujone, proposing a pathway involving a cytochrome P450 for hydroxylation and a dehydrogenase. nih.gov While the enzymes have been studied biochemically, detailed genetic identification of all enzymes in the S. officinalis pathway, comparable to the level in T. plicata, continues to be an area of research.

Key identified enzymes and their roles include:

EnzymeCatalyzed ReactionSpecies Example
Geranyl diphosphate synthaseIPP + DMAPP → GPPGeneral
Sabinene synthaseGPP → (+)-sabineneS. officinalis, T. plicata wikipedia.orgwikiwand.comnih.govresearchgate.net
Cytochrome P450(+)-sabinene hydroxylation to (+)-sabinol isomersS. officinalis, T. plicata wikipedia.orgwikiwand.comnih.gov
Dehydrogenase(+)-sabinol isomers → (+)-sabinoneS. officinalis, T. plicata nih.govwikipedia.orgwikiwand.comresearchgate.net
Reductase(+)-sabinone → alpha-thujone and this compoundS. officinalis, T. plicata oup.comnih.govwikipedia.orgwikiwand.com

Environmental Factors Influencing Biosynthetic Variation

The accumulation and ratio of thujone isomers in plants can be significantly influenced by environmental factors. These factors interact with the plant's genetic makeup and developmental stage to affect the synthesis of secondary metabolites, including thujone. dntb.gov.uadergipark.org.tr

Climatic conditions such as temperature, light intensity, and day length play a role. dntb.gov.uadergipark.org.tr For instance, in Salvia officinalis, the quantity and quality of volatile oil content, including thujone levels, are affected by factors like day length, insolation, and temperature. dergipark.org.tr Elevated growing temperatures have been observed to decrease monoterpene levels in some Salvia species. nih.gov

Water availability and salinity stress can also impact thujone biosynthesis. In Salvia officinalis, salt stress has been shown to induce a significant increase in compounds like alpha- and this compound. nih.gov

Stress caused by environmental pollution has also been linked to variations in thujone content. In Tanacetum vulgare, the amount of essential oil and the content of this compound were higher in plants growing in polluted areas, suggesting that stress stimuli can increase the synthesis of certain metabolites. mdpi.com

The developmental stage of the plant also contributes to the variation in thujone content. dntb.gov.uadergipark.org.tr In Salvia officinalis, the highest levels of alpha-thujone were observed in the post-flowering stage, while this compound was found in minimal quantities during the flowering stage. dergipark.org.tr

Environmental factors can lead to considerable intraspecific variability in thujone content and isomer ratios, highlighting the complex interplay between genetics and the environment in shaping the plant's chemical profile. dntb.gov.uamdpi.com

Environmental FactorObserved Influence on Thujone (Examples)Species Example
TemperatureElevated temperatures can decrease monoterpenes; heat stress linked to accumulation. nih.govSalvia sp., S. officinalis nih.gov
LightDay length and insolation affect volatile oil content. dergipark.org.trS. officinalis dergipark.org.tr
Water/Salinity StressSalt stress can increase alpha- and this compound levels. nih.govS. officinalis nih.gov
Environmental PollutionHigher this compound content in plants from polluted areas. mdpi.comTanacetum vulgare mdpi.com
Developmental StageVariation in alpha- and this compound levels across growth stages. dergipark.org.trS. officinalis dergipark.org.tr

Analytical Methodologies in β Thujone Research

Extraction and Sample Preparation Techniques

Effective extraction and sample preparation are critical initial steps in the analysis of beta-thujone, aiming to isolate the compound from complex matrices and prepare it for subsequent analysis. Various techniques are utilized depending on the sample type and the desired sensitivity and throughput.

Solid Phase Extraction (SPE) is a widely used method for the determination of alpha- and this compound in matrices like absinthe and human serum. SPE offers advantages such as high yield and sensitivity. researchgate.netnih.govresearchgate.netpsu.edu For instance, an SPE method coupled with GC/MS analysis has been developed for the determination of alpha- and this compound in human serum, involving protein precipitation followed by SPE isolation. nih.gov SPE has also been demonstrated as a quick and useful sample preparation technique for the determination of terpenes, including thujone, in absinthe, offering simultaneous determination of multiple ingredients. psu.edu This method is considered less time-consuming and error-prone compared to traditional distillation or liquid-liquid extraction methods used in food control. psu.edu

Liquid-Liquid Extraction (LLE) is another common technique. A fast and simple salting-out assisted liquid-liquid extraction (SALLE) method coupled with GC-FID has been developed for the simultaneous determination of thujones and pulegone (B1678340) in beverages. tandfonline.com This method involves adding a salt, such as ammonium (B1175870) sulphate, to a miscible mixture of the sample and an organic solvent like acetonitrile, causing the analytes to partition into an upper organic layer. tandfonline.com LLE with methylene (B1212753) chloride has also been used to extract thujone from alcoholic beverages for GC/MS analysis. wormwoodsociety.orgttb.gov

Hydrodistillation is a traditional method for extracting essential oils from plant materials. It involves heating the plant material in water, causing the volatile compounds to vaporize and then condense. Hydrodistillation has been used to obtain essential oils containing this compound from plants like Artemisia herba-alba and Salvia officinalis. tandfonline.comresearchgate.netnih.govptfarm.pljmaterenvironsci.com Comparisons between hydrodistillation and SFE for sage extraction indicate that hydrodistillation can result in higher percentages of certain monoterpenes, including alpha-thujone (B1682897), although this compound percentages can be similar between the two methods. tandfonline.comresearchgate.nettandfonline.com

Other techniques like Headspace Solid-Phase Microextraction (HS-SPME) and Headspace Sorptive Extraction (HSSE) have also been employed for analyzing the volatile fraction, including thujones, in materials like sage tea. unito.itresearchgate.net HS-SPME, in particular, has shown effectiveness in extracting both alpha- and this compound from sage tea. researchgate.net

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating this compound from other compounds present in the extracted sample before detection and quantification.

Gas Chromatography (GC)

Gas Chromatography (GC) is a primary technique for the separation of this compound, often coupled with various detectors. Capillary gas chromatography is commonly used for the separation of terpenes like alpha- and this compound. researchgate.netpsu.edu GC is particularly suitable for the analysis of volatile compounds like thujone because they are not highly chromophoric, making UV-Vis detection, common in HPLC, less effective. researchgate.net GC methods have been developed and validated for the analysis of alpha- and this compound in various matrices, including alcoholic beverages and human serum. researchgate.netnih.govresearchgate.net The separation of alpha- and this compound isomers is important as they can have different properties. psu.edu GC parameters such as the choice of capillary column (e.g., DB-Wax or DB-5) and temperature program are optimized to achieve effective separation of thujone isomers from other co-eluting compounds, such as linalool. researchgate.netpsu.edunsf.gov

High-Performance Liquid Chromatography (HPLC)

While GC is more prevalent for thujone analysis due to its volatility, High-Performance Liquid Chromatography (HPLC) has also been explored, particularly for the analysis of thujone metabolites or in conjunction with specific detection methods. An HPLC method with fluorescence detection (FLD) was set up and validated for the determination of alpha- and this compound in human serum and urine in one study, although GC-FID was used for confirmation. researchgate.netnih.gov HPLC analysis has also been used in research involving plant extracts containing this compound, primarily to analyze less volatile compounds like phenolic compounds, alongside GC-MS for volatile analysis. chromatographyonline.com However, HPLC is not as commonly reported for the direct analysis of intact alpha- and this compound isomers compared to GC.

Spectrometric Detection and Identification Methods

Following chromatographic separation, spectrometric methods are employed for the detection, identification, and quantification of this compound.

Mass Spectrometry (MS)

Mass Spectrometry (MS), particularly when coupled with GC (GC-MS), is a powerful tool for the identification and quantification of this compound. GC-MS allows for the separation of compounds by GC and their subsequent identification based on their mass spectra. researchgate.netpsu.eduwormwoodsociety.orgttb.govfoodandnutritionjournal.orgresearchgate.net The use of MS is highly recommended for the analysis of thujone, especially in complex samples like absinthe or plant extracts, because it helps to differentiate thujone isomers from other compounds with similar GC retention times, such as linalool, which could otherwise lead to overestimation of thujone content when using less selective detectors. researchgate.netpsu.edu GC-MS methods often utilize electron ionization (EI) at 70 eV for fragmentation and full scan mode to obtain comprehensive mass spectra for library searching (e.g., NIST library) and identification. researchgate.netresearchgate.net Selected ion monitoring (SIM) can also be used for increased sensitivity in quantitative analysis. GC-MS procedures have been developed for the quantitative determination of alpha- and this compound using internal standards like cyclodecanone (B73913). researchgate.networmwoodsociety.orgttb.govfoodandnutritionjournal.org

Flame Ionization Detection (FID)

Flame Ionization Detection (FID) is a common and sensitive detection method used in GC for the quantification of hydrocarbons and other organic compounds, including this compound. GC-FID is frequently used for the analysis of essential oils and volatile compounds. researchgate.netpsu.edunih.govresearchgate.net FID provides a signal proportional to the mass of the analyte, making it suitable for quantitative analysis. researchgate.net GC-FID methods have been developed for the rapid determination of alpha- and this compound in essential oils. nih.govresearchgate.net While FID is useful for quantification, it does not provide structural information like MS. Therefore, GC-FID is often used in conjunction with GC-MS for confirmation of peak identity, especially in complex matrices where co-elution is a concern. researchgate.netpsu.edutandfonline.comwessling-group.com For instance, analyses are often carried out by GC-FID and then confirmed by GC-MS. wessling-group.com

Here is a table summarizing some research findings related to the analytical methods for this compound:

Analytical Method CombinationSample MatrixKey Findings / ParametersCitation
SPE + GC-FID/MSAbsintheSPE is a quick and useful sample preparation; MS recommended to avoid interference from linalool. researchgate.netpsu.edu
SPE + GC/MSHuman SerumSimple and sensitive method with low LOD and high recovery. nih.gov
HS-SPME + GC-MSSage TeaEffective for extracting both alpha- and this compound; allows identification of multiple compounds. unito.itresearchgate.net
LLE + GC-FIDBeveragesFast, simple, and sensitive SALLE method; good recoveries for thujones. tandfonline.com
LLE + GC/MSDistilled SpiritsScreening method for total thujone; uses methylene chloride extraction and cyclodecanone as internal standard. wormwoodsociety.orgttb.gov
Hydrodistillation + GC-MSSage Dried LeavesMore efficient and economical for alpha- and this compound extraction compared to SFE in one study. tandfonline.comresearchgate.nettandfonline.com
SFE + GC/MS & GC/FIDPlant Material (Thuja)This compound detected in extracts at specific pressures (150 and 200 bar). scispace.comues.rs.ba
GC-FIDSage Essential OilRapid method for quantification of alpha- and this compound with good linearity and precision. nih.govresearchgate.net
GC-MSWormwood and Sage InfusionsQuantitative determination using internal standard (cyclohexanone); identified volatile components. foodandnutritionjournal.orgresearchgate.net

Fluorescence Detection (FLD)

Fluorescence detection (FLD) can be utilized in the analysis of thujones, although they are not inherently highly chromophoric tandfonline.com. To enable detection by FLD, thujones can undergo derivatization with a fluorescent reagent. A reported method involves the reaction of α- and β-thujones with dansylhydrazine (DNSH) researchgate.netresearchgate.net. This derivatization allows for the determination of thujones using high-performance liquid chromatography (HPLC) coupled with fluorescence detection. One study applied this derivatization procedure for the determination of α-thujone in white vermouth, achieving detection at excitation and emission wavelengths of 220 nm and 290 nm, respectively researchgate.netresearchgate.net. While fluorimetric detection offers good selectivity, confirmation by other methods like LC-MS or GC-MS is recommended when thujone concentrations exceed permitted limits researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H NMR and ¹³C NMR, is a powerful tool for the structural elucidation and identification of β-thujone and its derivatives. The characteristic chemical shifts and coupling patterns in NMR spectra provide detailed information about the atomic connectivity and spatial arrangement within the molecule. For instance, the ¹³C NMR spectrum of β-thujone shows a signal for the C-3 carbonyl carbon atom around 218.20 ppm mdpi.com. Upon oximation, this signal shifts to a higher field, appearing at 166.79 ppm in the ¹³C NMR spectrum of β-thujone oxime mdpi.com. ¹H NMR spectra provide complementary information, with specific proton signals indicating the presence and environment of different functional groups and the integrity of the cyclopropane (B1198618) ring mdpi.com. Two-dimensional NMR techniques, such as ¹H-¹H COSY and ¹H-¹³C HSQC, can further aid in assigning signals and confirming structural assignments mdpi.com. NMR spectroscopy has been used to assign the structure of synthesized hydroxythujones, which are potential metabolites of thujone nih.govacs.org.

Stereoisomer and Enantiomer Resolution Protocols (e.g., Chiral Resolution, Headspace Solid-Phase Microextraction−Gas Chromatography−Mass Spectrometry)

Given that β-thujone exists as stereoisomers, the ability to separate and analyze these forms is crucial. Chiral resolution techniques, often coupled with gas chromatography-mass spectrometry (GC-MS), are employed for this purpose. Chiral GC-MS allows for the separation of enantiomers and diastereomers based on their differential interactions with a chiral stationary phase. Various chiral columns, such as those based on beta-cyclodextrin (B164692) derivatives, have been utilized for the enantioselective analysis of thujone researchgate.netrsc.org.

Headspace solid-phase microextraction (HS-SPME) combined with chiral GC-MS is a reported method for the detection and resolution of thujone stereoisomers in complex matrices like essential oils and dietary supplements nsf.govnih.govresearchgate.net. This technique involves extracting volatile compounds from the sample headspace onto a solid-phase microextraction fiber, followed by thermal desorption into a chiral GC column coupled to a mass spectrometer. This approach has enabled the detection of previously less commonly reported thujone stereoisomers, such as (+)-α-thujone and (-)-β-thujone, in addition to the more commonly found (-)-α-thujone and (+)-β-thujone nsf.govnih.govresearchgate.net. The resolution of the four thujone stereoisomers using chiral GC-MS has been demonstrated, with distinct retention times observed for each enantiomer researchgate.net.

An example of retention times and resolution factors for thujone stereoisomers on a specific chiral column is presented in the table below, based on research findings researchgate.net:

StereoisomerRetention Time (min)
(+)-α-thujone19.95
(-)-α-thujone20.24
(-)-β-thujone21.05
(+)-β-thujone21.26

Resolution factors of 2.73 for the α enantiomers and 2.30 for the β enantiomers have been reported using an Rt-βDEXsa column researchgate.net.

Metabolite Identification and Quantification Methods (e.g., GC/MS with Derivatization)

The metabolism of β-thujone involves the formation of various hydroxylated and dehydrogenated derivatives nih.govacs.orgnih.gov. Identifying and quantifying these metabolites is crucial for understanding the compound's fate in biological systems. Gas chromatography-mass spectrometry (GC/MS) is a primary technique for metabolite analysis, often involving derivatization to enhance volatility and improve chromatographic behavior of polar metabolites acs.orgnih.gov.

Derivatization techniques, such as trimethylsilylation and methyloximation, are applied to functional groups like hydroxyl and ketone moieties present in thujone metabolites acs.orgnih.gov. These derivatives can then be analyzed by GC/MS, utilizing electron ionization (EI) or positive chemical ionization (PCI) modes acs.orgnih.gov. Comparison of retention times and mass fragmentation patterns with synthetic standards is essential for positive identification of metabolites acs.orgnih.gov.

Studies on thujone metabolism have identified several metabolites, including 7-hydroxy-α-thujone, 4-hydroxy-α-thujone, 4-hydroxy-β-thujone, 2-hydroxy-thujone, and 7,8-dehydrothujone nih.govacs.orgnih.gov. GC-MS methods, often coupled with selected ion monitoring (SIM) for increased sensitivity, are used for the quantification of these metabolites nih.gov. For example, a GC-MS method operating in SIM mode has been used to measure α-thujone and its metabolites, monitoring specific m/z values characteristic of the parent compound and its derivatives nih.gov.

The synthesis of isotopically labeled thujone and its metabolites can also be valuable for accurate quantification using GC/MS, particularly for detecting trace amounts rsc.org.

Pharmacological Mechanisms of Action of β Thujone

Neurotransmitter Receptor Modulation

Beta-thujone modulates the activity of key neurotransmitter receptors, influencing inhibitory and excitatory signaling pathways in the nervous system.

Gamma-Aminobutyric Acid Type A (GABAA) Receptor Antagonism

The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. This compound acts as an antagonist at this receptor, reducing GABA-mediated inhibitory currents nih.govresearchgate.net. This antagonism can lead to neuronal hyperexcitability.

Competitive Inhibition of Binding (e.g., [³H]Ethynylbicycloorthobenzoate)

Research indicates that alpha-thujone (B1682897) acts as a competitive inhibitor of the binding of [³H]ethynylbicycloorthobenzoate ([³H]EBOB) to mouse brain membranes pnas.org. [³H]EBOB is a ligand that binds to a site associated with the chloride channel of the GABAA receptor, distinct from the GABA binding site wikipedia.orgresearchgate.netfrontiersin.org. While alpha-thujone has been shown to competitively inhibit [³H]EBOB binding, this compound is reported to be less potent in this assay pnas.org.

Chloride Channel Blocking

Both alpha- and this compound have been shown to act as chloride channel blockers of the GABAA receptor, similar to the convulsant picrotoxin (B1677862) nih.govresearchgate.net. This blockade reduces the influx of chloride ions into the neuron, diminishing the inhibitory effect of GABA nih.gov. This compound is described as a non-competitive blocker of the GABAA receptor chloride channel, although its effects are less potent compared to alpha-thujone .

Receptor Subtype Sensitivity and Differential Modulation

Studies suggest that different GABAA receptor subtypes may exhibit distinct sensitivities to thujone isomers . This differential modulation could imply that this compound may affect specific populations of GABAA receptors more than others, potentially influencing tonic or phasic GABAergic inhibition differently . Research in neonatal chicks indicated that while alpha-thujone suppressed stress-induced GABAA receptor recruitment, this compound showed similar behavioral effects but its mechanism might involve other neurotransmitter systems or a different interaction with the GABAA receptor due to its stereochemistry nih.gov.

Stereochemical Differences in Receptor Activity (α- vs. β-Thujone)

The stereochemical difference between alpha-thujone and this compound at the C4 position results in differential activity at the GABAA receptor . Alpha-thujone is generally considered more potent than this compound in terms of its antagonistic effects on the GABAA receptor pnas.org. For instance, alpha-thujone was found to be 2.3-fold more potent than this compound in the [³H]EBOB binding assay pnas.org. This difference in potency highlights the importance of stereochemistry in the interaction of thujone isomers with the receptor.

Data Table: Relative Potency of Alpha- and this compound at the GABAA Receptor

CompoundGABAA Receptor Interaction TypeRelative Potency ([³H]EBOB binding)
Alpha-ThujoneCompetitive Antagonist/Channel Blocker2.3x more potent than this compound pnas.org
This compoundNon-competitive Channel BlockerLess potent than alpha-thujone pnas.org

Serotonin (B10506) 5-HT3 Receptor Interaction and Agonist-Induced Desensitization

Beyond GABAA receptors, this compound has also been reported to interact with the serotonin 5-HT3 receptor . The 5-HT3 receptor is a ligand-gated ion channel that mediates rapid excitatory neurotransmission mdpi.com. Research, primarily on alpha-thujone, suggests that it can reduce 5-HT3 receptor activity by enhancing agonist-induced receptor desensitization foodandnutritionjournal.orgresearchgate.netresearchgate.netnih.gov. This effect appears to be mediated by an enhancement of agonist-induced open channel blockade researchgate.net. While alpha-thujone's interaction with 5-HT3 receptors has been more extensively studied, this compound's behavioral effects, similar to alpha-thujone, might potentially involve the serotonergic system nih.gov. Alpha-thujone has been shown to non-competitively suppress the function of both homomeric and heteromeric 5-HT3 receptors at micromolar concentrations mdpi.comresearchgate.netresearchgate.net.

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Inhibition

Studies have investigated the effects of thujone on the function of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subunit. Thujone has been shown to inhibit the function of human α7-nACh receptors expressed in Xenopus oocytes and SH-EP1 cells in a concentration-dependent manner. nih.govchapman.educhapman.edu The inhibition by thujone was found to be reversible and not dependent on membrane potential. nih.govchapman.edu It did not involve Ca²⁺-dependent Cl⁻ channels endogenously expressed in oocytes. nih.govchapman.edu Furthermore, increasing concentrations of acetylcholine did not reverse the inhibition by thujone, and specific binding of [¹²⁵I] α-bungarotoxin was not altered by thujone. nih.govchapman.edu Experiments in SH-EP1 cells expressing human α7 nACh receptors indicated that thujone suppressed choline-induced Ca²⁺ transients in a concentration-dependent manner. nih.govchapman.edu In rat hippocampal CA3-dentate gyrus synapses, thujone inhibited nicotine-induced enhancement of long-term potentiation. nih.govchapman.educhapman.edu Collectively, these findings suggest that thujone inhibits the function of the α7-nACh receptor. nih.govchapman.educhapman.edu Thujone has been reported to inhibit 80% of Acetylcholine (ACh) in human α7-nAChRs at a concentration of 100 μM and 30% of α4β2-nAChRs, with no observed effect on α3β4, α3β2, and α4β4-nAChRs. biolifejournals.com

Cannabinoid Receptor Binding Studies (and lack of cannabimimetic response)

Speculation regarding thujone's potential interaction with cannabinoid receptors, based on structural similarities to tetrahydrocannabinol (THC), has been investigated. wikipedia.orgeuropa.eunih.govjcu.cz However, experimental evidence does not support the hypothesis that thujone activates cannabinoid receptors. europa.eunih.gov Radioligand receptor binding assays using membrane preparations from rat brains containing CB1 receptors and human tonsils containing CB2 receptors demonstrated that thujone displaced the synthetic cannabinoid [³H]CP 55,940 only at concentrations above 10 µM. nih.gov This indicates a low binding affinity for cannabinoid receptors. nih.govnih.gov Furthermore, thujone failed to stimulate G-proteins even at a concentration of 0.1 mM and did not inhibit forskolin-stimulated adenylate cyclase activity in N18TG2 membranes at 1 mM. nih.gov Behavioral studies in rats administered thujone exhibited characteristics different from those administered a potent cannabinoid agonist. nih.gov These data collectively suggest that thujone has low affinity for cannabinoid receptors and fails to evoke cannabimimetic responses. europa.eunih.govjcu.czthegoodscentscompany.com

Intracellular Signaling Pathway Modulation

AMP-activated Protein Kinase (AMPK) Phosphorylation

Thujone has been shown to influence the phosphorylation of AMP-activated protein kinase (AMPK). In palmitate-treated skeletal muscles, thujone treatment increased AMPK phosphorylation significantly. physiology.orgnih.gov This increase was observed beyond the elevation already induced by palmitate treatment alone. physiology.org Inhibition of AMPK phosphorylation with compounds like adenine (B156593) 9-β-d-arabinofuranoside (Ara) or compound C inhibited the thujone-induced improvement in insulin-stimulated glucose transport, GLUT4 translocation, and AS160 phosphorylation. physiology.orgnih.govsmolecule.com This suggests an AMPK-dependent mechanism is involved in these effects. physiology.orgnih.govsmolecule.comderpharmachemica.com Studies in streptozotocin (B1681764) (STZ)-induced diabetic rats also showed that thujone treatment fully restored impaired AMPK phosphorylation to levels similar to non-diabetic controls. derpharmachemica.com

Glucose Transporter Type 4 (GLUT4) Translocation and AS160 Phosphorylation

Thujone has demonstrated effects on GLUT4 translocation and the phosphorylation of AS160 (Akt substrate of 160 kDa), a protein involved in GLUT4 trafficking. In palmitate-treated skeletal muscles, which exhibit reduced insulin-stimulated GLUT4 translocation and AS160 phosphorylation, thujone treatment partially restored both processes. physiology.orgnih.govsmolecule.com While thujone fully rescued insulin-stimulated glucose transport, the partial restoration of GLUT4 translocation and AS160 phosphorylation suggests that other mechanisms, such as increased GLUT4 intrinsic activity, might also contribute to the improved glucose transport. physiology.orgnih.govsmolecule.com Inhibition of AMPK phosphorylation blocked the thujone-induced improvements in GLUT4 translocation and AS160 phosphorylation, highlighting the role of AMPK in these effects. physiology.orgnih.govsmolecule.com In STZ-induced diabetic rats, thujone markedly restored impaired GLUT4 translocation and fully ameliorated AMPK phosphorylation, suggesting an AMPK-dependent mechanism for its hypoglycemic effect, at least in part, involving the restoration of GLUT4 translocation. derpharmachemica.com

Data on the effects of thujone on AMPK and AS160 phosphorylation in palmitate-treated skeletal muscle are summarized in the table below:

Treatment GroupAMPK Phosphorylation (% Change vs. Control)AS160 Phosphorylation (% Change vs. Control)GLUT4 Translocation (% Change vs. Control)Insulin-Stimulated Glucose Transport (% Change vs. Control)
ControlBaselineBaselineBaselineBaseline
Palmitate (12h)+51% physiology.orgnih.gov-26% physiology.orgnih.gov-40% physiology.orgnih.gov-71% physiology.orgnih.gov
Palmitate (12h) + Thujone (6-12h)Additional +48% vs. Palmitate alone physiology.orgPartially restored physiology.orgnih.govsmolecule.comPartially restored physiology.orgnih.govsmolecule.comFully rescued physiology.orgnih.govsmolecule.com

Cellular Stress Responses

Endoplasmic Reticulum Stress Induction

Research indicates that α,β-thujone can induce endoplasmic reticulum (ER) stress in various cell types, including ovarian cancer cells and human placental choriocarcinoma cells. researchgate.netresearchgate.netnih.govnih.gov α,β-thujone-mediated ER stress has been associated with the loss of mitochondrial function and altered metabolic landscapes in ovarian cancer cells. researchgate.netnih.gov In choriocarcinoma cells, α,β-thujone induced ER stress along with mitochondrial depolarization and calcium overload, contributing to increased apoptosis. researchgate.net ER stress is a cellular response triggered by the accumulation of misfolded or unfolded proteins in the ER lumen, which can activate the unfolded protein response (UPR). nih.govcancerbiomed.org While the UPR can initially promote cellular homeostasis, unresolved ER stress can lead to cell death. cancerbiomed.org α,β-thujone has been shown to induce cell death through caspase-dependent intrinsic apoptotic pathways, and this process is associated with ER stress induction. researchgate.netresearchgate.netnih.govnih.gov The induction of ER stress by α,β-thujone appears to be a significant mechanism contributing to its effects on cellular fate, particularly in the context of cancer cells. researchgate.netresearchgate.netnih.govnih.gov

Mitochondrial Function Alterations

Research indicates that alpha,this compound (B1243969) can induce alterations in mitochondrial function. Studies on human placental choriocarcinoma cells (JEG3 and JAR) demonstrated that alpha,this compound treatment led to a global mitochondrial defect nih.govresearchgate.net. This defect is characterized by mitochondrial depolarization and calcium overload nih.govresearchgate.net. The disruption of mitochondrial function by alpha,this compound is associated with a reduction in maximal respiration and ATP production in ovarian cancer cells researchgate.net. These effects contribute to energy deprivation within the cells nih.govresearchgate.net. The loss of mitochondrial function mediated by alpha,this compound has been linked to the induction of apoptosis in various cancer cell lines, including ovarian cancer and choriocarcinoma cells nih.govresearchgate.netresearchgate.netnih.govx-mol.netffhdj.com. Endoplasmic reticulum stress induced by alpha,this compound has also been associated with the loss of mitochondrial functions researchgate.netnih.govx-mol.net.

Metabolic Reprogramming at the Cellular Level

Alpha,this compound has been shown to induce metabolic alterations and alter the metabolic landscape at the cellular level nih.govresearchgate.netnih.govx-mol.netbioscientifica.com. This metabolic reprogramming is considered a significant mechanism contributing to the anti-cancer properties observed in studies, particularly in ovarian cancer and choriocarcinoma cells nih.govresearchgate.netnih.govbioscientifica.com. The metabolic changes can lead to energy deprivation, which in turn contributes to increased apoptosis in cancer cells nih.govbioscientifica.com. Metabolic reprogramming mediated through mitochondrial pathways is recognized as a potential therapeutic strategy, and the mitochondrial damage induced by alpha,this compound is suggested to be part of its integrated anti-cancer mechanism bioscientifica.com. While detailed metabolic profiling studies on the effects of thujone in specific cell types like choriocarcinoma are noted as not extensively performed, bioenergetic analysis has been used to understand its anti-cancer efficacy bioscientifica.com. Additionally, thujone has been reported to affect insulin-sensitizing properties, potentially by stimulating adenosine (B11128) monophosphate-activated protein kinase (AMPK), which can activate the translocation of insulin-stimulated glucose transporter type 4 (GLUT4) to the cell surface mdpi.com.

Metabolic Fate and Biotransformation Pathways of β Thujone

Cytochrome P450 (CYP) Enzyme Systems Involved in Thujone Metabolism

The cytochrome P450 superfamily of enzymes plays a central role in the metabolism of β-thujone. These enzymes catalyze oxidation reactions at various positions on the thujone molecule.

Research using human liver preparations and recombinant CYP enzymes has identified CYP2A6 as the principal enzyme responsible for thujone metabolism. nih.govnih.govnih.govresearchgate.net CYP2A6 is estimated to be responsible for a significant portion, approximately 70-80%, of thujone metabolism in human liver microsomes based on intrinsic efficiencies and enzyme abundance. nih.govnih.govresearchgate.net CYP3A4 also plays a notable role in β-thujone metabolism. nih.govnih.govnih.govresearchgate.net Studies have shown that CYP3A4 participates in hydroxylation reactions, including minor 2-hydroxylation and contributing to 7- and 4-hydroxylation. nih.govnih.govresearchgate.net The activity of CYP3A4 in β-thujone oxidation can be influenced by allosteric effectors, such as progesterone, which has been shown to accelerate the radical recombination rate in CYP3A4-catalyzed oxidation of β-thujone. nih.gov

EnzymeEstimated Contribution to MetabolismPrimary Reactions Catalyzed
CYP2A670-80% nih.govnih.govresearchgate.net7- and 4-hydroxylation nih.govnih.govresearchgate.net
CYP3A4Participates to a lesser extent nih.govnih.govresearchgate.net7-, 4-, and minor 2-hydroxylation nih.govnih.govresearchgate.net
EnzymeObserved Involvement in Thujone Metabolism
CYP2B6Participates to a lesser extent, minor 2-hydroxylation nih.govnih.govresearchgate.net
CYP1A2Involved in oxidation reactions nih.govacs.orgnih.govunivie.ac.at
CYP2C9Involved in oxidation reactions nih.govacs.orgnih.govunivie.ac.at
CYP2C19Involved in oxidation reactions nih.govacs.orgnih.govunivie.ac.at
CYP2D6Involved in oxidation reactions nih.govacs.orgnih.govunivie.ac.at
CYP2E1Involved in oxidation reactions nih.govacs.orgnih.gov

Identification and Characterization of β-Thujone Metabolites

The biotransformation of β-thujone results in the formation of several metabolites, which have been identified and characterized through various analytical techniques, such as GC/MS and LC-MS. nih.govsmolecule.comnih.govacs.org

Hydroxylation is a major metabolic pathway for β-thujone. nih.govresearchgate.net Hydroxylated metabolites include derivatives with hydroxyl groups at different positions on the thujone structure. 7-hydroxy-thujones are consistently reported as major metabolites, observed in various in vitro and in vivo studies. nih.govsmolecule.comresearchgate.netnih.goveuropa.eu 4-hydroxy-thujones are also significant metabolites, often found as major products depending on the species and specific experimental conditions. nih.govsmolecule.comresearchgate.netnih.goveuropa.eu 2-hydroxy-thujones have been identified as minor metabolites in human liver microsomes and in mice. nih.govnih.govresearchgate.neteuropa.eu The formation of these hydroxylated derivatives is primarily catalyzed by CYP enzymes. researchgate.netnih.govresearchgate.net

MetaboliteDescriptionOccurrence
7-hydroxy-thujonesThujone with a hydroxyl group at position 7.Major metabolite in various systems. nih.govsmolecule.comresearchgate.netnih.goveuropa.eu
4-hydroxy-thujonesThujone with a hydroxyl group at position 4.Major or minor metabolite depending on species/conditions. nih.govsmolecule.comresearchgate.netnih.goveuropa.eu
2-hydroxy-thujonesThujone with a hydroxyl group at position 2.Minor metabolite in human liver microsomes and mice. nih.govnih.govresearchgate.neteuropa.eu

Dehydrogenation reactions also contribute to the metabolism of thujone, leading to the formation of metabolites with double bonds. 7,8-dehydro-thujones have been identified as metabolites in CYP450 systems and in vivo. nih.govresearchgate.netnih.goveuropa.eu 4,10-dehydrothujone has also been observed as a metabolite, identified in urine and in CYP systems. researchgate.netnih.govacs.orgeuropa.eu

MetaboliteDescriptionOccurrence
7,8-dehydro-thujonesThujone with a double bond between positions 7 and 8.Observed in CYP systems and in vivo. nih.govresearchgate.netnih.goveuropa.eu
4,10-dehydrothujoneThujone with a double bond between positions 4 and 10.Observed in urine and CYP systems. researchgate.netnih.govacs.orgeuropa.eu

Reduction of the ketone group in thujone can lead to the formation of the corresponding alcohols, thujol and neothujol. These reduced metabolites have been identified, particularly in rabbit liver cytosol and in urine as conjugates. europa.eunih.govjcu.czeuropa.eu However, the yield of these reduction products can be low and their formation appears to be species-specific. europa.eunih.govjcu.czeuropa.eu

MetaboliteDescriptionOccurrence
ThujolReduced form of thujone.Identified in rabbit liver cytosol and urine. europa.eunih.govjcu.czeuropa.eu
NeothujolDiastereomer of thujol.Identified in rabbit liver cytosol and urine. europa.eunih.govjcu.czeuropa.eu

Conjugated Metabolites (e.g., Glucuronides, Glutathione (B108866), Cysteine Conjugates)

Following initial oxidation, hydroxythujone metabolites undergo conjugation, primarily with glucuronic acid, to form glucuronides. This process increases their water solubility, facilitating urinary excretion. Site specificity in glucuronidation favors the excretion of 2R-hydroxy- and 4-hydroxy-α-thujone glucuronides over those of other hydroxythujones. researchgate.netnih.goveuropa.euresearchgate.netacs.org While glucuronide conjugates are significant urinary metabolites in mice and rats, studies in human liver preparations in vitro have not detected glucuronide or sulfate (B86663) conjugates. nih.govnih.govresearchgate.net

In human liver homogenates, glutathione and cysteine conjugates of alpha-thujone (B1682897) have been detected, although they were not quantified. nih.govnih.govresearchgate.net Glutathione cannot conjugate directly to alpha-thujone due to the lack of a suitable electrophilic carbon atom, but it can react with α,β-unsaturated ketones, which could potentially be formed from thujone. researchgate.net The formation of these conjugates suggests alternative phase II metabolism pathways in humans compared to rodents.

Species-Specific Differences in Thujone Metabolism (e.g., Mouse, Rat, Human, Drosophila melanogaster)

Significant species-specific differences exist in the metabolism of thujone diastereomers, including this compound. These differences are observed in vitro using liver microsomes and in vivo through the analysis of urinary metabolites. researchgate.netnih.goveuropa.euresearchgate.net

In mice, 2-hydroxylation is a notable metabolic pathway, and conjugated 2R-hydroxy-α-thujone is a major urinary metabolite of alpha-thujone. researchgate.netnih.goveuropa.euresearchgate.net For this compound in mice, 7-hydroxylation is a major pathway, and the conjugated urinary metabolite is significant. researchgate.netnih.goveuropa.euresearchgate.netacs.orgeuropa.eu

In rats, 4-hydroxylation of both alpha- and this compound is a major pathway, with conjugated 4-hydroxy-α-thujone being the principal urinary metabolite for both isomers. researchgate.netnih.goveuropa.euresearchgate.netacs.orgnih.gov

Human liver microsomes produce 7- and 4-hydroxy-thujone as major metabolites of alpha-thujone, with 2-hydroxy-thujone and carvacrol (B1668589) as minor metabolites. nih.govnih.govresearchgate.net CYP2A6 is the primary enzyme responsible for 7- and 4-hydroxylation in human liver microsomes, with lesser contributions from CYP3A4 and CYP2B6. nih.govnih.govresearchgate.netsmolecule.com Notably, 2-hydroxythujones were not observed in microsomal incubations from rats and humans, unlike in mice. europa.eunih.gov

In Drosophila melanogaster, P450-dependent oxidations of thujones occur and are considered detoxification reactions. researchgate.netnih.govresearchgate.netacs.org

The following table summarizes some key species-specific metabolic pathways:

SpeciesMajor Hydroxylation Sites (in vitro)Major Urinary Conjugated Metabolite (in vivo)Notes
Mouse7- (for β-thujone), 2- (for α-thujone) researchgate.netnih.goveuropa.euresearchgate.netjcu.czpnas.orgConjugated 7-hydroxy-β-thujone (for β-thujone), Conjugated 2R-hydroxy-α-thujone (for α-thujone) europa.euresearchgate.netnih.gov2-hydroxylation observed only in mice microsomes. europa.eunih.gov
Rat7-, 4- researchgate.netresearchgate.netConjugated 4-hydroxy-α-thujone (for both isomers) researchgate.netnih.goveuropa.euresearchgate.netacs.orgnih.gov
Human7-, 4- nih.govnih.govresearchgate.netGlucuronides of 2R-hydroxy- and 4-hydroxy-α-thujone favored in glucuronidation studies researchgate.netnih.goveuropa.euresearchgate.netacs.org. Glutathione and cysteine conjugates detected in liver homogenates. nih.govnih.govresearchgate.netCYP2A6 is the principal metabolic enzyme. nih.govnih.govresearchgate.netsmolecule.com Glucuronide/sulfate conjugates not detected in human liver microsomes in one study. nih.govnih.govresearchgate.net
Drosophila melanogasterP450-dependent oxidations researchgate.netnih.govresearchgate.netacs.orgNot specified in search resultsMetabolism is a detoxification pathway. researchgate.netnih.govresearchgate.netacs.org

Note: Data primarily focuses on alpha-thujone, but sources indicate similar pathways for this compound with some differences in metabolite prevalence.

Role of Metabolism in Biological Activity Attenuation and Detoxification

The metabolism of this compound plays a critical role in attenuating its biological activity and facilitating its detoxification. This compound, like alpha-thujone, acts as a noncompetitive blocker of the γ-aminobutyric acid type A (GABAA) receptor, which is associated with its neurotoxic effects, including convulsions. researchgate.netnih.goveuropa.euresearchgate.netjcu.czpnas.orgmdpi.comresearchgate.net

Oxidative metabolism, primarily mediated by cytochrome P450 enzymes, converts this compound into hydroxylated metabolites such as 7-hydroxy-β-thujone and 4-hydroxy-β-thujone. These hydroxylated metabolites are generally less potent at the GABAA receptor compared to the parent compound. researchgate.netnih.govpnas.org For instance, 7-hydroxy-alpha-thujone is significantly less potent than alpha-thujone in GABAA receptor binding assays and less toxic in animal models. nih.govpnas.org While specific data on the reduced potency of hydroxylated this compound metabolites is less detailed in the search results compared to alpha-thujone metabolites, the general principle of hydroxylation leading to reduced neurotoxicity is supported.

Evidence supporting the role of metabolism in detoxification includes studies where inhibition of P450 enzymes in Drosophila strongly synergized the toxicity of thujones. researchgate.netnih.govresearchgate.netacs.org This indicates that the oxidative metabolic pathways are essential for reducing the harmful effects of thujones. The metabolites assayed have been shown to be less potent than the parent thujones in inhibiting GABAA receptor binding and as toxicants in Drosophila. researchgate.netnih.govresearchgate.netacs.orgpnas.org

Structure Activity Relationships of β Thujone and Its Derivatives

Comparative Analysis of α- and β-Thujone Isomers on Receptor Binding and Biological Effects

The stereochemistry at the C-4 position significantly influences the biological activity of thujone isomers. Studies have shown differential effects between α- and β-thujone. For instance, in experiments evaluating the behavior of the peach potato aphid (Myzus persicae), β-thujone induced changes in aphid behavior, whereas α-thujone did not demonstrate such effects. nih.govresearchgate.netnih.govmdpi.com

Regarding receptor binding, α-thujone is generally considered more potent than β-thujone. Research indicates that α-thujone is approximately 2 to 3 times more active than β-thujone in binding to the GABAA receptor. pnas.orgsmolecule.comnih.govnih.gov The interaction with the GABAA receptor, specifically as an antagonist, is a key mechanism of action for thujone, particularly α-thujone. pnas.orgnih.govnih.govwikipedia.org This antagonism can lead to increased neuronal activity. wikipedia.org While α-thujone is more potent at the GABA-gated chloride channel, β-thujone has also shown activity in binding tests. pnas.org

Data on the comparative activity of α- and β-thujone in specific assays highlights these differences:

CompoundGABAA Receptor Binding (IC50)Aphid Settling ActivityAphid Probing Behavior
α-Thujone13 ± 4 µM (mouse brain membranes) nih.govNo effect nih.govmdpi.comNo effect mdpi.com
β-Thujone29 ± 8 µM (mouse brain membranes) nih.govWeak deterrent (short duration) nih.govmdpi.comCaused changes nih.govresearchgate.netnih.govmdpi.com

Note: IC50 values represent the concentration required for 50% inhibition of [3H]EBOB binding. nih.gov

These findings suggest that while both isomers can interact with biological targets, their potency and specific effects can differ based on their stereochemical configuration.

Influence of Cyclopentane (B165970) Ring Modifications on Activity

Modifications to the cyclopentane ring of β-thujone have been explored to understand their impact on biological activity. Research, particularly in the context of insect deterrents, indicates that alterations to this core structure can lead to derivatives with stronger and more durable effects compared to the parent β-thujone molecule. nih.govresearchgate.netnih.gov While specific details on the types of cyclopentane ring modifications and their precise influence on receptor binding are less extensively documented compared to functional group additions in the provided search results, the general principle that modifying this part of the molecule impacts activity is supported by studies on β-thujone derivatives. nih.govresearchgate.netnih.gov

Effects of Functional Group Additions on Biological Activity (e.g., Bisulfite Adduct, Lactone, Oxime, Lactam Derivatives)

The addition of functional groups to the β-thujone molecule results in derivatives with varied biological activities. Studies investigating derivatives such as the bisulfite adduct, lactone, oxime, and lactam have demonstrated altered effects, particularly in terms of deterrent properties against insects like Myzus persicae. nih.govresearchgate.netnih.govmdpi.com

Comparative analysis of these derivatives revealed distinct activity profiles:

β-Thujone Lactam: This derivative has shown notable efficacy, limiting aphid settling for at least 24 hours and affecting probing behavior in non-phloem tissues. nih.govresearchgate.netnih.govmdpi.comresearchgate.net It is considered a deterrent of medium potency with activity at the preingestive phase of aphid probing. nih.govresearchgate.netnih.govmdpi.comdntb.gov.ua The incorporation of the lactam moiety was identified as the most effective modification among the tested derivatives for durable deterrent effects. nih.govresearchgate.netnih.govmdpi.com

β-Thujone Bisulfite Adduct: This derivative showed a deterrent effect on aphid settling, but this effect ceased two hours after exposure, similar to the parent β-thujone. nih.govmdpi.com

β-Thujone Lactone: Similar to the bisulfite adduct and β-thujone, the lactone derivative restrained aphid settling for a period of less than 24 hours. nih.govresearchgate.netmdpi.com It also slightly limited sap ingestion during aphid probing. nih.govresearchgate.netmdpi.comdntb.gov.ua

β-Thujone Oxime: This derivative did not affect the settling activity of M. persicae. nih.govmdpi.com However, it did slightly limit sap ingestion during probing. nih.govresearchgate.netmdpi.comdntb.gov.ua

The following table summarizes the observed effects of β-thujone and its derivatives on Myzus persicae behavior:

CompoundAphid Settling ActivityAphid Probing Behavior (Non-Phloem)Aphid Probing Behavior (Sap Ingestion)Duration of Deterrent Effect (Settling)
β-ThujoneWeak deterrent nih.govmdpi.comCaused changes nih.govresearchgate.netnih.govmdpi.comNot specified nih.govresearchgate.netmdpi.comdntb.gov.ua< 24 hours (ceased after 2 hours) nih.govmdpi.com
β-Thujone Bisulfite AdductLimited settling nih.govmdpi.comNot specified nih.govresearchgate.netmdpi.comdntb.gov.uaNot specified nih.govresearchgate.netmdpi.comdntb.gov.ua< 24 hours (ceased after 2 hours) nih.govmdpi.com
β-Thujone LactoneLimited settling nih.govresearchgate.netmdpi.comNot specified nih.govresearchgate.netmdpi.comdntb.gov.uaSlightly limited nih.govresearchgate.netmdpi.comdntb.gov.ua< 24 hours (ceased after 2 hours) nih.govmdpi.com
β-Thujone OximeNo effect nih.govmdpi.comNot specified nih.govresearchgate.netmdpi.comdntb.gov.uaSlightly limited nih.govresearchgate.netmdpi.comdntb.gov.uaNo effect nih.govmdpi.com
β-Thujone LactamStrongest deterrent nih.govmdpi.comAffected probing mdpi.comresearchgate.netNot specified nih.govresearchgate.netmdpi.comdntb.gov.ua≥ 24 hours nih.govresearchgate.netnih.govmdpi.com

These findings illustrate that the specific functional group added to the β-thujone structure plays a critical role in determining the nature and potency of the resulting biological activity.

Biological Activities in Non Mammalian Model Systems

Insecticidal and Antifeeding Efficacies

Studies have investigated the effects of beta-thujone on various insect species, including its impact on feeding behavior. This compound has been reported as a repellent, antifeedant, and insecticide against both mammalian and insect herbivores and mosquitoes. smolecule.comnih.govresearchgate.netresearchgate.net

Specific research on the peach potato aphid (Myzus persicae) has demonstrated that this compound can modify probing and settling behavior. While alpha-thujone (B1682897) did not show activity against M. persicae in aphid settling bioassays, pure this compound acted as a strong deterrent. nih.govresearchgate.net Further studies involving Electrical Penetration Graph (EPG) analyses revealed that this compound caused changes in the aphid's feeding behavior. researchgate.netresearchgate.net Derivatives of this compound, such as this compound lactam, have shown even stronger and more durable deterrent effects, limiting aphid settling for at least 24 hours and causing restlessness. nih.govresearchgate.net this compound lactam is considered a deterrent of medium potency, active during the preingestive phase of aphid probing. nih.govresearchgate.net Other derivatives like this compound bisulphite adduct and lactone also restrained aphid settling for shorter periods and slightly limited sap ingestion in non-phloem tissues. nih.govresearchgate.net

The fumigant toxicity of a mixture of alpha and this compound derived from Seriphidium brevifolium volatile oil was evaluated against the red imported fire ant (Solenopsis invicta). The mixture showed strong fumigant activity in a time- and dose-dependent manner. scielo.brd-nb.infoscielo.br At a concentration of 28 µl/l, the alpha + this compound mixture resulted in 100% mortality of fire ant workers after 24 hours of exposure. d-nb.info

Data on the effect of this compound and its derivatives on Myzus persicae settling activity is summarized below:

CompoundSettling Activity EffectDuration of Deterrent Effect
This compoundLimited settlingLess than 24 hours
This compound Bisulphite AdductLimited settlingLess than 24 hours
This compound LactoneLimited settlingLess than 24 hours
This compound LactamStrong deterrentAt least 24 hours
Alpha-ThujoneNo effectN/A
T. occidentalis essential oilNo effectN/A
This compound OximeNo effectN/A

Data on the fumigant toxicity of alpha + this compound against Solenopsis invicta is summarized below:

CompoundConcentration (µl/l)Mortality after 12h (%)Mortality after 24h (%)LC50 (µl/l) after 12h
Alpha + this compound2876.3510017.68 scielo.br, 19.11 d-nb.info
S. brevifolium volatile oil2076.8110016.47 scielo.brd-nb.info
1,8-cineole8090.2310030.66 scielo.br, 30.04 d-nb.info

Anthelmintic Activity

This compound has been reported to possess anthelmintic activity. smolecule.comresearchgate.net The essential oil of Tanacetum vulgare, which contains this compound as a major constituent (84.13%), has shown in vitro schistosomicidal activity against adult worms of Schistosoma mansoni. nih.govresearchgate.net At a concentration of 200 µg/mL, the essential oil decreased motor activity and caused 100% mortality of adult worms. nih.govresearchgate.net While the essential oil was inactive at lower concentrations (100 and 50 µg/mL), the crude extract of T. vulgare was effective at these concentrations, causing death of all adult worms. nih.govresearchgate.net The schistosomicidal activity of the essential oil is suggested to be related to its major constituent, this compound. nih.gov It has been reported that thujone may interact with the GABAA receptor, a mechanism shared by some anthelmintic drugs like ivermectin. nih.gov

Data on the in vitro schistosomicidal activity of Tanacetum vulgare essential oil (TV-EO) against Schistosoma mansoni is summarized below:

CompoundConcentration (µg/mL)Effect on Motor ActivityMortality (%)
TV-EO200Decreased100
TV-EO100Inactive0
TV-EO50Inactive0
TV Crude Extract100Not specified100
TV Crude Extract50Not specified100

Cholinesterase Inhibitory Activities

While information specifically on this compound's isolated cholinesterase inhibitory activity in non-mammalian systems is limited in the provided search results, studies on essential oils containing this compound have been conducted. Essential oils from certain Artemisia species, which contain this compound as a significant component, have shown moderate cholinesterase inhibition potential. mdpi.comresearchgate.net For instance, the essential oil of Artemisia arborescens contains this compound (ranging from 20.5% to 55.9%) and has demonstrated cholinesterase inhibitory activity. mdpi.com Another study on Artemisia verlotiorum essential oil, with this compound as a predominant constituent (46.5%), also reported cholinesterase inhibitory potential. researchgate.net

In the red imported fire ant (Solenopsis invicta), a mixture of alpha + this compound was found to inhibit carboxylesterase activity. scielo.brscielo.br However, these changes were not statistically significant compared to the control. scielo.br

Studies in Transgenic Zebrafish Models

Transgenic zebrafish models have been utilized to investigate the potential antiangiogenic effects of alpha,this compound (B1243969). Research has indicated that alpha,this compound attenuated blood vessel formation in transgenic zebrafish. nih.govresearchgate.netx-mol.netyidu.edu.cndntb.gov.ua This observation suggests that the compound possesses significant antiangiogenic potential. nih.govresearchgate.netx-mol.netyidu.edu.cndntb.gov.ua

Potential Non Clinical Therapeutic Applications Based on Mechanistic Studies

Anticancer Properties in Cell Lines

Studies utilizing various cancer cell lines have indicated that beta-thujone possesses anticancer properties, primarily through inhibiting cell proliferation and inducing apoptosis. nih.govconsensus.appresearchgate.netx-mol.nettexilajournal.commdpi.comresearchgate.netresearchgate.net

Inhibition of Cancer Cell Proliferation

This compound has demonstrated the ability to suppress the proliferation of several cancer cell types in vitro. Research on human ovarian cancer cells (ES2 and OV90) showed that alpha,this compound (B1243969) inhibited cancer cell proliferation. researchgate.netx-mol.net Similarly, studies on human placental choriocarcinoma cells (JEG3 and JAR) found that alpha,this compound attenuated cell growth. nih.gov Thujone has also been reported to show strong antiproliferative effects on cervical cancer and glioblastoma cells. consensus.app Furthermore, thujone, as a main compound in Artemisia eriantha extract, contributed to reduced proliferation in hepatocarcinoma cells (HepG2 and Huh7). mdpi.com

Induction of Caspase-Dependent Intrinsic Apoptotic Pathways

A key mechanism by which this compound exerts its anticancer effects is through the induction of apoptosis, specifically via caspase-dependent intrinsic pathways. Studies in human ovarian cancer cells (ES2 and OV90) revealed that alpha,this compound induced cell death through caspase-dependent intrinsic apoptotic pathways. researchgate.netx-mol.net This mechanism was also observed in human placental choriocarcinoma cells (JEG3 and JAR) treated with alpha,this compound. nih.gov Research on Thuja occidentalis, where thujone is a main component, indicates it induces apoptosis via caspase-3 activation and PARP-1 cleavage in cancer cells. consensus.app Alpha,this compound fractions from Thuja occidentalis have also shown pro-apoptotic effects on glioblastoma cells. nih.gov

Sensitization of Cancer Cells to Chemotherapeutic Agents (e.g., Cisplatin)

This compound has shown potential in enhancing the effectiveness of conventional chemotherapeutic agents in cancer cell lines. Alpha,this compound sensitized human ovarian cancer cells (ES2 and OV90) to cisplatin, resulting in synergistic pharmacological effects. researchgate.netx-mol.netnih.gov This sensitization involved the induction of late apoptotic cells and depolarization of mitochondrial membrane potential. mdpi.com Alpha,this compound has also revealed synergistic anti-cancer activity through its sensitization effect on paclitaxel (B517696) in choriocarcinoma cells. nih.gov

Modulation of Metabolic Landscapes in Disease Models

Mechanistic studies suggest that this compound can influence metabolic processes, particularly in the context of disease models. Alpha,this compound-mediated endoplasmic reticulum stress was associated with the loss of mitochondrial functions and an altered metabolic landscape in ovarian cancer cells. researchgate.netx-mol.netnih.gov This metabolic alteration, including a global mitochondrial defect and ER stress, was also observed in choriocarcinoma cells, leading to energy deprivation and increased apoptosis. nih.gov Thujone is thought to be a main constituent of medicinal herbs with potential antidiabetic properties, and studies have examined whether thujone could ameliorate palmitate-induced insulin (B600854) resistance in skeletal muscle. nih.govsmolecule.com Different classes of lipids, including thujones, have been shown to modulate metabolic routes in a cellular universe. researchgate.net

Anti-Inflammatory Effects (mechanistic studies, not clinical)

Mechanistic studies have explored the anti-inflammatory potential of this compound. Thujone has the ability to decrease nitric oxide and nuclear factor kappa B (NF-κB) production via macrophages. nih.gov Studies on Artemisia fukudo essential oil, which contains alpha-thujone (B1682897) and this compound, demonstrated potent dose-dependent inhibitory effects on pro-inflammatory cytokines and mediators in LPS-activated RAW 264.7 macrophages. nih.govsmolecule.com This effect was mediated by inhibiting NF-κB activation and blocking LPS-induced ERK, JNK, and p38 phosphorylation. nih.govsmolecule.com Compounds like alpha-thujone and this compound have been identified as key contributors to the anti-inflammatory effects of essential oils, playing a significant role in reducing inflammation. ekb.eg

Antioxidant Role (mechanistic studies, not clinical)

This compound has also been investigated for its antioxidant properties in mechanistic studies. Thujone has the ability to inhibit lipid peroxidation. nih.gov Essential oils rich in thujone have shown antioxidant activity, which may be attributed to the presence of specific components like thujone. ekb.eg Some studies, however, have reported low to moderate antioxidant activities for thujone compared to reference compounds. mdpi.comnih.gov The free radical scavenging ability of this compound has been suggested as a potential factor in the wound healing activity of Artemisia absinthium. nih.gov

Hypoglycemic Activity (mechanistic studies, not clinical)

Mechanistic studies have explored the potential of thujone, including this compound, to exert hypoglycemic effects, primarily focusing on its influence on glucose metabolism and insulin sensitivity in non-clinical models. Research suggests that thujone may contribute to lowering blood glucose levels through mechanisms involving glucose transporter type 4 (GLUT4) translocation and the activation of adenosine (B11128) monophosphate-activated protein kinase (AMPK).

One proposed mechanism involves the insulin-sensitizing action of thujone, which may elevate insulin-activated glucose transporter by stimulating AMPK. nih.govscienceopen.com This stimulation of AMPK is thought to primarily activate the translocation of insulin-stimulated GLUT4 to the cell surface. nih.gov GLUT4 is a key protein responsible for glucose uptake into muscle and adipose tissues, and its translocation to the plasma membrane is crucial for insulin-mediated glucose disposal. cabidigitallibrary.orgsilae.it Studies in streptozotocin-induced diabetic rats have indicated that thujone administration improved plasma glucose levels and glucose tolerance, and this was associated with a restoration of impaired GLUT4 translocation and ameliorated AMPK phosphorylation. cabidigitallibrary.orgsilae.it This suggests that thujone's potential hypoglycemic effect may, at least in part, be mediated via an AMPK-dependent mechanism involving the restoration of GLUT4 translocation. cabidigitallibrary.orgsilae.it

Further in vitro studies using palmitate-induced insulin-resistant skeletal muscle have also investigated thujone's effects. In these studies, thujone was shown to rescue palmitate-induced insulin resistance. nih.govphysiology.org This rescue involved the full restoration of insulin-stimulated glucose transport. nih.govphysiology.org While thujone partially restored GLUT4 translocation and AS160 phosphorylation, it fully rescued palmitate oxidation and insulin-stimulated glucose transport. nih.govphysiology.org Thujone also further increased AMPK phosphorylation in these insulin-resistant muscle cells. nih.govphysiology.org Inhibition of AMPK phosphorylation using specific inhibitors (adenine 9-β-d-arabinofuranoside or compound C) was found to inhibit the thujone-induced improvement in insulin-stimulated glucose transport, GLUT4 translocation, and AS160 phosphorylation, further supporting the role of AMPK in thujone's action on glucose transport. nih.govphysiology.org

Studies using Artemisia absinthium extracts, which contain alpha and beta-thujones among other compounds, have also reported hypoglycemic activity in alloxan-induced diabetic rats. nih.govresearchgate.net These effects were observed at different extract concentrations, with higher doses showing a greater hypoglycemic effect. nih.govresearchgate.net The presence of thujones in these extracts is considered to contribute to their potential insulin-sensitizing properties and hypoglycemic action, potentially through stimulating the AMPK pathway leading to GLUT4 translocation. nih.govresearchgate.net

While the exact molecular mechanisms of action for all components within these plant extracts are not fully known, thujone is considered a major component potentially responsible for the observed insulin-sensitizing action. scienceopen.comresearchgate.net The antidiabetic potential of thujones has been attributed to the enhancement of GLUT4 translocation mediated by AMPK phosphorylation. researchgate.net

The following table summarizes some key mechanistic findings:

MechanismObserved EffectModel SystemSource
Stimulation of AMPKActivation of insulin-stimulated GLUT4 translocation to cell surfaceNon-clinical models (implied from A. absinthium studies) nih.govresearchgate.net, Streptozotocin-induced diabetic rats cabidigitallibrary.orgsilae.it, Palmitate-treated skeletal muscle cells nih.govphysiology.org nih.govcabidigitallibrary.orgsilae.itnih.govphysiology.orgresearchgate.net
Restoration of impaired GLUT4 translocationImprovement in plasma glucose and glucose toleranceStreptozotocin-induced diabetic rats cabidigitallibrary.orgsilae.it
Rescue of insulin resistanceFull rescue of insulin-stimulated glucose transportPalmitate-treated skeletal muscle cells nih.govphysiology.org
Increased AMPK phosphorylationAssociated with improved insulin-stimulated glucose transport, GLUT4 translocation, and AS160 phosphorylationPalmitate-treated skeletal muscle cells nih.govphysiology.org

Q & A

Q. How can researchers mitigate publication bias in this compound research?

  • Methodology : Pre-register studies on platforms like Open Science Framework (OSF). Report negative results in repositories like Zenodo, and use funnel plots to detect asymmetry in meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Thujone
Reactant of Route 2
beta-Thujone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.